molecular formula C21H18N6O2 B2597453 2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 1170614-15-9

2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B2597453
CAS No.: 1170614-15-9
M. Wt: 386.415
InChI Key: NLDGMYMRLTZKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound that features a phenoxy group, a pyrazolyl-pyrimidinyl moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multiple steps, including the formation of the pyrazolyl-pyrimidinyl core and subsequent coupling with a phenoxyacetamide derivative. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chlorinating agents.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It can be used as a probe to study biological pathways involving pyrazolyl and pyrimidinyl moieties.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide: can be compared with other compounds featuring pyrazolyl and pyrimidinyl moieties, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-phenoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c28-21(14-29-18-5-2-1-3-6-18)26-17-9-7-16(8-10-17)25-19-13-20(23-15-22-19)27-12-4-11-24-27/h1-13,15H,14H2,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDGMYMRLTZKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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